Home > Products > Screening Compounds P101706 > 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate - 5549-58-6

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate

Catalog Number: EVT-2789122
CAS Number: 5549-58-6
Molecular Formula: C6H13Cl2N3O
Molecular Weight: 214.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Spinacine Derivatives

  • Compound Description: Spinacine derivatives are a class of compounds that have been investigated as potential ligands for the H3 histamine receptor []. These derivatives are structurally similar to spinacine, a naturally occurring imidazopyridine alkaloid. The synthesis of these spinacine derivatives often involves alkylation or Michael addition reactions at the C6 position of the imidazopyridine core [].
  • Compound Description: Losartan is a well-known angiotensin II type 1 (AT1) receptor antagonist commonly used to treat hypertension [, ]. Studies have demonstrated its ability to inhibit the release of norepinephrine induced by angiotensin II []. Additionally, losartan exhibits inhibitory effects on monocyte chemoattractant protein-1 (MCP-1) production, a key player in atherosclerosis [].
  • Compound Description: PD 123319 is a selective antagonist for the angiotensin II type 2 (AT2) receptor [, ]. Research has shown that it does not affect norepinephrine release, contrasting the effects of the AT1 antagonist losartan []. Additionally, PD123319 does not significantly impact basal MCP-1 levels or LDL-stimulated MCP-1, unlike AT1 antagonists [].

Irbesartan

  • Compound Description: Irbesartan is another angiotensin II type 1 (AT1) receptor antagonist, similar in action to losartan []. It exhibits inhibitory effects on both basal and stimulated MCP-1 production in human monocytes []. Additionally, Irbesartan demonstrates some affinity for platelet-activating factor (PAF) receptors, although less potent than PAF itself [].

3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones

  • Compound Description: This group of compounds has been explored as potential VEGFR-2 kinase inhibitors []. VEGFR-2 plays a crucial role in angiogenesis, and inhibitors targeting this kinase have therapeutic potential in cancer treatment by blocking the formation of new blood vessels that tumors need to grow.
Overview

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate is a chemical compound with the molecular formula C6H11Cl2N3OC_6H_{11}Cl_2N_3O and a molecular weight of 196.08 g/mol. It is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals. The compound is primarily recognized for its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutics targeting various biological pathways .

Source

This compound can be sourced from various chemical suppliers, including VWR and Sigma-Aldrich, where it is available for research purposes. It is typically sold in solid form, often as a dihydrochloride salt .

Classification

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate falls under the category of nitrogen-containing heterocycles. Its structure features a fused imidazole and pyridine ring system, which is significant in many pharmacologically active compounds. The compound has been assigned a CAS number of 62002-31-7 and an MDL number of MFCD00182087 .

Synthesis Analysis

Methods

The synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate can be achieved through various methods. One common approach involves cyclization reactions starting from simpler organic precursors. The process typically includes:

  1. Formation of the Imidazole Ring: This can be accomplished through condensation reactions involving appropriate aldehydes or ketones with amines.
  2. Hydrogenation: The imidazole derivative may undergo hydrogenation to saturate the ring and yield the tetrahydro derivative.
  3. Salt Formation: The resulting base can be converted into its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol or water .

Technical Details

The synthetic routes often require careful control of reaction conditions to optimize yield and purity. Solvent choice plays a crucial role; for instance, using virtually pure ethanol has been shown to improve the separation and purification processes significantly .

Molecular Structure Analysis

Structure

The molecular structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate features a bicyclic framework consisting of an imidazole fused to a pyridine ring. This configuration contributes to its biological activity.

Data

  • Molecular Formula: C6H11Cl2N3OC_6H_{11}Cl_2N_3O
  • Molecular Weight: 196.08 g/mol
  • CAS Number: 62002-31-7
  • MDL Number: MFCD00182087
  • Structural Representation: The compound can be represented structurally as follows:
Cyclic Structure \text{Cyclic Structure }
N/\CCCNCCNClCl\begin{array}{c}\text{N}\\/\quad \backslash \\\text{C}\quad \text{C}\\|\quad |\\\text{C}-\text{N}-\text{C}-\text{C}\\|\quad |\\\text{N}-\text{Cl}-\text{Cl}\end{array}
Chemical Reactions Analysis

Reactions

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate can participate in various chemical reactions typical for nitrogen-containing heterocycles:

  1. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring makes it susceptible to electrophilic attack.
  3. Reduction Reactions: The imidazole moiety can undergo reduction under specific conditions to yield other derivatives.

Technical Details

The reactivity of this compound is influenced by its functional groups and the presence of chlorine atoms which can facilitate further derivatization or modification in synthetic applications .

Mechanism of Action

Process

The mechanism of action for 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate involves its interaction with biological targets at the molecular level. Similar compounds have been shown to modulate enzyme activities or receptor interactions.

Data

Research indicates that compounds within this class may affect pathways involved in neurotransmission or cellular signaling due to their structural similarity to known pharmacophores that target specific receptors or enzymes .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The dihydrochloride salt form is noted for its high stability compared to other salt forms.
  • Reactivity: Exhibits typical reactivity associated with nitrogenous heterocycles.

Relevant data indicate that handling precautions should be observed due to its classification as an irritant .

Applications

Scientific Uses

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting neurological disorders or cancer.
  2. Biological Research: Utilized in studies investigating enzyme inhibition or receptor binding affinities.
  3. Pharmaceutical Development: May serve as a lead compound for drug design due to its unique structural properties.
Introduction to Tetrahydroimidazo[4,5-c]Pyridine Derivatives in Biomedical Research

Historical Context and Discovery of the Scaffold in Medicinal Chemistry

The tetrahydroimidazo[4,5-c]pyridine scaffold emerged as a structurally refined analog of imidazole-containing heterocycles, first synthesized in the late 20th century through classical condensation reactions. Early synthetic routes featured the Pictet-Spengler cyclization of histamine hydrochloride with paraformaldehyde under aqueous reflux conditions, yielding the core bicyclic structure with quantitative efficiency [4]. This method established the foundation for scalable production, though initial yields were moderate (typically 26-67%) when employing substituted aldehydes under basic conditions [4].

The scaffold gained prominence following the issuance of key patents in the 1980s–2010s that revealed its therapeutic versatility. Landmark intellectual property included EP0245637A1 (1987), which disclosed 6-substituted derivatives as antihypertensive agents capable of modulating cardiovascular physiology without the ulcerogenic effects of earlier compounds [8]. This was followed by WO2013117645A1 (2013), detailing applications in neurodegenerative and inflammatory diseases, and WO2018119224A1 (2018), which claimed specific derivatives as PD-L1 internalization inducers for oncology [5] [9]. These patents collectively underscored the scaffold’s structural adaptability, enabling selective targeting of diverse biological pathways through rational substitution patterns.

The evolution of synthetic methodologies further accelerated pharmacological exploration. Zinc triflate-catalyzed condensations (2010s) achieved >90% yields for aldehyde reactions, while post-synthetic modifications at the N5-position via alkylation or acylation allowed precise steric and electronic modulation [4]. For example, N5-benzylation enhanced enzymatic inhibition by 60-fold compared to the unsubstituted core, demonstrating how synthetic innovations directly enabled biological optimization [4].

Table 1: Key Historical Milestones in Scaffold Development

YearDevelopmentSignificanceSource
1987EP0245637A1 Patent: 6-Carboxy DerivativesFirst antihypertensive applications; established core pharmacophore [8]
2011Optimized Pictet-Spengler CyclizationQuantitative yields using aqueous reflux conditions [4]
2013WO2013117645A1 Patent: Neurodegenerative InducersExpanded utility to inflammatory/autoimmune disorders [5]
2018WO2018119224A1 Patent: PD-L1 InternalizationOncology applications via immune checkpoint modulation [9]
2021PgQC Inhibitors for PeriodontitisValidated scaffold for novel anti-infectives [4]

Role of Heterocyclic Imidazo-Pyridine Systems in Drug Design

The tetrahydroimidazo[4,5-c]pyridine system serves as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and multimodal target engagement capabilities. The core structure features:

  • A rigid bicyclic framework that reduces conformational entropy upon target binding, enhancing binding affinity [5]
  • Three nitrogen atoms (pyridinic, imidazolic, and bridgehead) enabling diverse hydrogen-bonding interactions with biological targets [4]
  • High dipole moment (~5.2 Debye) facilitating penetration of cellular membranes while maintaining aqueous solubility, particularly in salt forms like the dihydrochloride hydrate [1] [10]
  • pKa values of 6.2 (imidazole N-H) and 8.9 (pyridine N), allowing pH-dependent ionization for tissue-specific bioavailability [4]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies reveal precise geometric requirements for target engagement. For Porphyromonas gingivalis glutaminyl cyclase (PgQC) inhibition:

  • N5-Benzyl substitution (compound 7a) achieves Ki = 0.909 µM – a 60-fold improvement over the parent scaffold due to hydrophobic filling of the enzyme’s entrance cavity (Tyr187, Trp193, Leu265) [4]
  • N5-Acyl derivatives like benzoyl (8a, Ki = 0.435 µM) outperform alkyl chains due to additional π-stacking with Phe294 [4]
  • C4-Substitution reduces activity (e.g., 7e, >10 µM Ki) by sterically clashing with the catalytic Zn²⁺ site [4]

Table 2: Impact of Substituents on Pharmacological Activity

PositionSubstituentTargetActivity ChangeStructural Basis
N5BenzylPgQCKi = 0.909 µM (60-fold ↑)Hydrophobic cavity filling
N5BenzoylPgQCKi = 0.435 µM (optimal)π-Stacking with Phe294
N5PhenethylPgQCKi = 6.47 µM (7-fold ↓ vs benzyl)Steric overcrowding
C4HP2X7 ReceptorIC50 = 40 nM (antagonist)Unhindered access to binding cleft
C4Pyridin-3-ylProtein KinasesKd = 12 nM (inhibitor)Chelation of ATP-binding site Mg²⁺
C2MethylhQC>100-fold selectivity lossAltered zinc coordination geometry

Pharmacological Applications

  • Anticancer Agents: 4-Pyridin-3-yl derivatives (e.g., C₁₁H₁₂N₄, MW 200.24 g/mol) inhibit protein kinases involved in tumor proliferation by competitively binding ATP sites. Molecular modeling confirms chelation of Mg²⁺ via pyridinic nitrogen and C4-aryl oxygen .
  • Anti-Infectives: N5-Acylated derivatives (Ki < 0.5 µM) disrupt P. gingivalis virulence by inhibiting glutaminyl cyclase (PgQC), essential for bacterial fitness [4].
  • Neurological Therapeutics: Unsubstituted cores act as P2X7 receptor antagonists (IC₅₀ = 40 nM), modulating neuroinflammation in Alzheimer’s models [8].

The scaffold’s metabolic stability is enhanced by saturation of the pyridine ring, which reduces CYP3A4-mediated oxidation compared to aromatic imidazopyridines . This positions tetrahydro derivatives as superior candidates for compounds requiring prolonged systemic exposure.

Properties

CAS Number

5549-58-6

Product Name

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrate;dihydrochloride

Molecular Formula

C6H13Cl2N3O

Molecular Weight

214.09

InChI

InChI=1S/C6H9N3.2ClH.H2O/c1-2-7-3-6-5(1)8-4-9-6;;;/h4,7H,1-3H2,(H,8,9);2*1H;1H2

InChI Key

YUHGQAJWDAKLGV-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=CN2.O.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.